molecular formula C16H15N3OS B8650589 (S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one CAS No. 161326-40-5

(S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one

Cat. No.: B8650589
CAS No.: 161326-40-5
M. Wt: 297.4 g/mol
InChI Key: YCYPMUPLPVCBED-INIZCTEOSA-N
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Description

(S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one: is a complex organic compound with a unique structure that includes an anilino group, a methyl group, a phenyl group, and a sulfanylideneimidazolidinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Anilino Group: Aniline is introduced through a nucleophilic substitution reaction.

    Addition of the Methyl and Phenyl Groups: These groups are added via alkylation and arylation reactions, respectively.

    Formation of the Sulfanylidene Group: This is achieved through the reaction of the imidazolidinone derivative with a sulfur-containing reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidinone ring or the sulfanylidene group, resulting in the formation of reduced derivatives.

    Substitution: The anilino and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazolidinone derivatives.

    Substitution Products: Halogenated or nitrated derivatives of the anilino and phenyl groups.

Scientific Research Applications

(S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfanylidene group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5S)-3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione
  • (5S)-3-Anilino-5-(4-methoxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione

Uniqueness

  • The presence of the sulfanylidene group in (S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one distinguishes it from other similar compounds, providing unique chemical reactivity and biological activity.
  • The specific arrangement of the anilino, methyl, and phenyl groups contributes to its distinct pharmacological profile and potential applications.

Properties

CAS No.

161326-40-5

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

(5S)-3-anilino-5-methyl-5-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H15N3OS/c1-16(12-8-4-2-5-9-12)14(20)19(15(21)17-16)18-13-10-6-3-7-11-13/h2-11,18H,1H3,(H,17,21)/t16-/m0/s1

InChI Key

YCYPMUPLPVCBED-INIZCTEOSA-N

Isomeric SMILES

C[C@@]1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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